molecular formula C5H5BrN2O3S2 B8277236 2-bromo-N-(methylsulphonyl)-1,3-thiazole-4-carboxamide

2-bromo-N-(methylsulphonyl)-1,3-thiazole-4-carboxamide

Cat. No.: B8277236
M. Wt: 285.1 g/mol
InChI Key: CWRSROMNISROGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(methylsulphonyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C5H5BrN2O3S2 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5BrN2O3S2

Molecular Weight

285.1 g/mol

IUPAC Name

2-bromo-N-methylsulfonyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H5BrN2O3S2/c1-13(10,11)8-4(9)3-2-12-5(6)7-3/h2H,1H3,(H,8,9)

InChI Key

CWRSROMNISROGW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CSC(=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1,3-thiazole-4-carboxylic acid (0.8 g, 3.85 mmol) was initially charged in tetrahydrofuran (10 ml). N,N′-Carbonyldiimidazole (0.94 g, 5.77 mmol) was added and the reaction mixture was heated under reflux for 1 h. Methanesulphonamide (0.55 g, 5.77 mmol) was added and, after 10 min, 1,8-diazabicyclo[5.4.0]undec-7-ene (0.88 g, 5.77 mmol). The reaction mixture was stirred at room temperature for 16 h and then the solvent was removed under reduced pressure. The residue was taken up in water and acidified with hydrochloric acid. The precipitated product was filtered off with suction. The aqueous phase was extracted with dichloromethane; the organic phase was dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. This gave a total of 1.0 g (89% of theory) of 2-bromo-N-(methylsulphonyl)-1,3-thiazole-4-carboxamide.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Three
Quantity
0.88 g
Type
reactant
Reaction Step Four

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